(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[5-(2-HYDROXY-5-NITROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE
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Overview
Description
The compound (2E)-2-(1H-1,3-benzodiazol-2-yl)-3-[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]prop-2-enenitrile is a complex organic molecule that features a benzodiazole ring, a furan ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1H-1,3-benzodiazol-2-yl)-3-[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]prop-2-enenitile typically involves multi-step organic reactions. One common route includes:
Formation of the Benzodiazole Ring: This can be achieved by the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Synthesis of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Coupling Reactions: The benzodiazole and furan rings are then coupled through a series of reactions involving nitrile intermediates and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and nitro groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Conditions vary depending on the substituent but often involve strong acids or bases and appropriate solvents.
Major Products
Oxidation: Products include nitro derivatives and quinones.
Reduction: Products include amines and hydroxylamines.
Substitution: Various substituted benzodiazole and furan derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Biological Probes: Used in the study of enzyme interactions and cellular processes.
Industry
Material Science: Utilized in the development of new materials with specific electronic or optical properties.
Environmental Science: Potential use in the detection and degradation of pollutants.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. The benzodiazole ring can interact with biological macromolecules, while the nitrile group can participate in hydrogen bonding and other interactions. Pathways involved may include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds with similar benzodiazole rings but different substituents.
Furan Derivatives: Compounds with furan rings and various functional groups.
Nitrile Compounds: Molecules featuring nitrile groups with different aromatic or aliphatic backbones.
Uniqueness
The unique combination of benzodiazole, furan, and nitrile groups in (2E)-2-(1H-1,3-benzodiazol-2-yl)-3-[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]prop-2-enenitile provides distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not fulfill.
Properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N4O4/c21-11-12(20-22-16-3-1-2-4-17(16)23-20)9-14-6-8-19(28-14)15-10-13(24(26)27)5-7-18(15)25/h1-10,25H,(H,22,23)/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEUOACZTPQECK-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])O)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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